molecular formula C16H15ClFN3O3S B2367014 3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034388-26-4

3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2367014
CAS No.: 2034388-26-4
M. Wt: 383.82
InChI Key: AXGGKRKOXLVXLA-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, sulfonamide, and pyrrolidinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with chloro and fluoro substituents. The sulfonamide group can be introduced through a reaction with chlorosulfonic acid followed by ammonia or an amine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro and fluoro groups can be oxidized under specific conditions.

  • Reduction: : The compound can be reduced to remove the halogen atoms.

  • Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of hydrocarbons or alcohols.

  • Substitution: : Formation of various substituted pyridines or benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases. Its sulfonamide group suggests possible antibacterial properties.

Industry

In the industrial sector, this compound could be used in the production of dyes, polymers, or other chemical products.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorobenzenesulfonamide: : Similar structure but lacks the pyrrolidinyl group.

  • 4-Fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide: : Similar but with a different position of the fluoro group.

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide lies in its combination of halogen atoms and the pyrrolidinyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O3S/c17-14-7-13(3-4-15(14)18)25(23,24)20-9-11-6-12(10-19-8-11)21-5-1-2-16(21)22/h3-4,6-8,10,20H,1-2,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGGKRKOXLVXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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